molecular formula C24H27FN4O B4171398 N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea

N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea

Cat. No.: B4171398
M. Wt: 406.5 g/mol
InChI Key: XMHFZCKXMDPBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, also known as FPPU, is a chemical compound that has been studied for its potential as a therapeutic agent. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

FPUP acts as a selective antagonist of the 5-HT7 receptor, which is a subtype of serotonin receptor. This receptor is involved in the regulation of various physiological processes, including mood, sleep, and pain perception. By blocking the 5-HT7 receptor, FPUP can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
FPUP has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to reduce the expression of pro-inflammatory cytokines, which are involved in the development of chronic pain and inflammation. Additionally, FPUP has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

FPUP has several advantages for lab experiments, including its high potency and selectivity for the 5-HT7 receptor. However, it also has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of FPUP. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the product. Another direction is the investigation of the potential therapeutic benefits of FPUP in various disease models, including neuropathic pain, depression, and anxiety. Additionally, the potential for off-target effects and the development of more selective compounds should be explored.

Scientific Research Applications

FPUP has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory, analgesic, and antidepressant properties. FPUP has also been studied for its potential as a treatment for neuropathic pain, anxiety, and depression.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[3-(4-naphthalen-1-ylpiperazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O/c25-20-9-11-21(12-10-20)27-24(30)26-13-4-14-28-15-17-29(18-16-28)23-8-3-6-19-5-1-2-7-22(19)23/h1-3,5-12H,4,13-18H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHFZCKXMDPBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)NC2=CC=C(C=C2)F)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea
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N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea

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